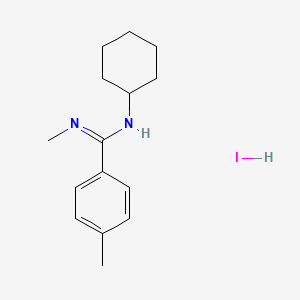
N-Cyclohexyl-N',4-dimethylbenzenecarboximidamide monohydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound consists of a cyclohexyl group, a dimethylbenzenecarboximidamide moiety, and a monohydriodide ion, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide typically involves the reaction of cyclohexylamine with 4-dimethylbenzenecarboximidamide in the presence of hydroiodic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to obtain the compound in its pure form .
Industrial Production Methods
In an industrial setting, the production of N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide may involve large-scale reactors and automated systems to control the reaction parameters. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product. Safety measures are also implemented to handle the reactive intermediates and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research on potential therapeutic applications includes studying its effects on cellular pathways and its potential as a drug candidate.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide hydrochloride
- N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide sulfate
- N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide nitrate
Uniqueness
N-Cyclohexyl-N’,4-dimethylbenzenecarboximidamide monohydriodide is unique due to its specific combination of functional groups and the presence of the monohydriodide ion.
Eigenschaften
CAS-Nummer |
73416-74-7 |
|---|---|
Molekularformel |
C15H23IN2 |
Molekulargewicht |
358.26 g/mol |
IUPAC-Name |
N-cyclohexyl-N',4-dimethylbenzenecarboximidamide;hydroiodide |
InChI |
InChI=1S/C15H22N2.HI/c1-12-8-10-13(11-9-12)15(16-2)17-14-6-4-3-5-7-14;/h8-11,14H,3-7H2,1-2H3,(H,16,17);1H |
InChI-Schlüssel |
IPFSSJODVIHPID-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NC)NC2CCCCC2.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-4h-cyclopenta[def]phenanthrene](/img/structure/B14458374.png)
![N-{4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]phenyl}acetamide](/img/structure/B14458375.png)
![2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
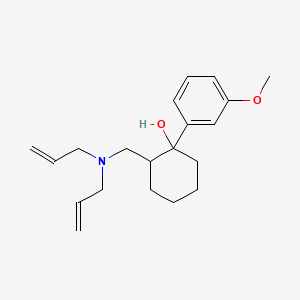
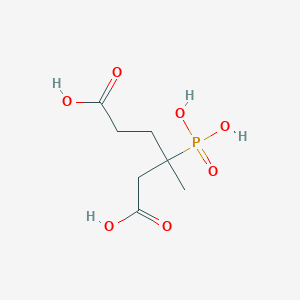
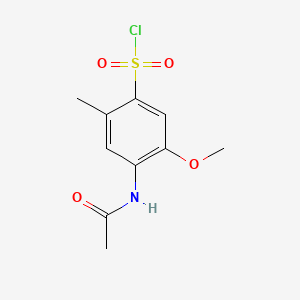
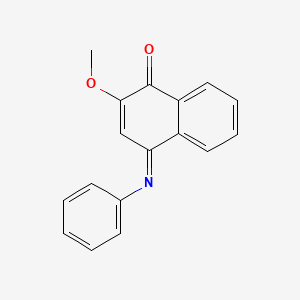
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6,7-diethoxy-2-(phenylmethyl)-](/img/structure/B14458400.png)
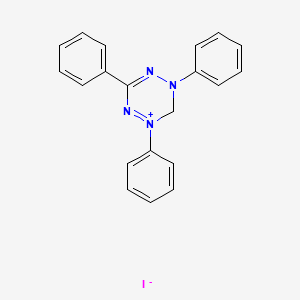
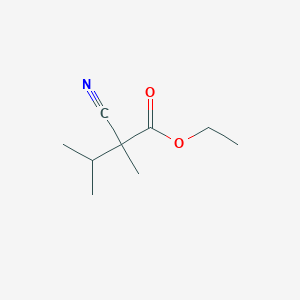
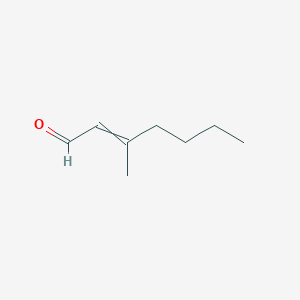
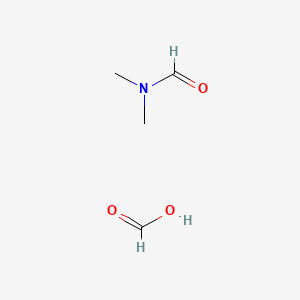
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]methanol](/img/structure/B14458438.png)

